6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
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Overview
Description
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the molecular formula C14H17BrClN3. It is a quinoline derivative that incorporates a piperazine moiety, making it a compound of interest in various scientific fields due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide a variety of pathways to obtain the desired compound with high yields and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated parallel synthesis are employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride include:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic and antimicrobial activities.
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole, which are used in various therapeutic applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a quinoline core with a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
6-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3.ClH/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10;/h2-3,8-9,16H,4-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDECCUBVQULTGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)N3CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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